Einecs 282-664-3
Description
Einecs 282-664-3, also known as Dimethyl Sulfoxide, is a chemical compound with the molecular formula C2H6OS. It is a colorless liquid that is widely used as a solvent in various chemical reactions and industrial processes. Dimethyl Sulfoxide is known for its ability to penetrate biological membranes, making it valuable in medical and pharmaceutical applications .
Properties
CAS No. |
84282-18-8 |
|---|---|
Molecular Formula |
C22H33N3O4S |
Molecular Weight |
435.6 g/mol |
IUPAC Name |
2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-3-methylbutanoic acid;piperidine |
InChI |
InChI=1S/C17H22N2O4S.C5H11N/c1-11(2)16(17(20)21)18-24(22,23)15-10-6-7-12-13(15)8-5-9-14(12)19(3)4;1-2-4-6-5-3-1/h5-11,16,18H,1-4H3,(H,20,21);6H,1-5H2 |
InChI Key |
OSSMYKCPNFDDJX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)O)NS(=O)(=O)C1=CC=CC2=C1C=CC=C2N(C)C.C1CCNCC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl Sulfoxide is typically synthesized through the oxidation of dimethyl sulfide using oxygen or nitrogen dioxide as oxidizing agents. The reaction is carried out under controlled conditions to ensure the complete conversion of dimethyl sulfide to Dimethyl Sulfoxide.
Industrial Production Methods
In industrial settings, Dimethyl Sulfoxide is produced by the oxidation of dimethyl sulfide using oxygen in the presence of a catalyst. The process involves the following steps:
Oxidation: Dimethyl sulfide is oxidized to Dimethyl Sulfoxide using oxygen.
Purification: The crude Dimethyl Sulfoxide is purified through distillation to remove impurities and obtain a high-purity product.
Chemical Reactions Analysis
Types of Reactions
Dimethyl Sulfoxide undergoes various chemical reactions, including:
Oxidation: Dimethyl Sulfoxide can be further oxidized to dimethyl sulfone.
Reduction: It can be reduced to dimethyl sulfide.
Substitution: Dimethyl Sulfoxide can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium hydride and sodium methoxide are commonly used.
Major Products
Oxidation: Dimethyl sulfone.
Reduction: Dimethyl sulfide.
Substitution: Various substituted sulfoxides depending on the nucleophile used.
Scientific Research Applications
Dimethyl Sulfoxide has a wide range of applications in scientific research:
Chemistry: Used as a solvent in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in cell culture and cryopreservation due to its ability to penetrate cell membranes.
Medicine: Used as a drug delivery agent and in the treatment of interstitial cystitis.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
Dimethyl Sulfoxide exerts its effects by penetrating biological membranes and altering the permeability of cells. It interacts with various molecular targets, including proteins and lipids, leading to changes in cellular function. The exact pathways involved in its mechanism of action are complex and depend on the specific application and concentration used.
Comparison with Similar Compounds
Similar Compounds
Dimethyl Sulfone: An oxidation product of Dimethyl Sulfoxide with similar solvent properties.
Dimethyl Sulfide: A reduction product of Dimethyl Sulfoxide with different chemical properties.
Uniqueness
Dimethyl Sulfoxide is unique due to its ability to penetrate biological membranes and its versatility as a solvent in various chemical reactions. Its wide range of applications in chemistry, biology, medicine, and industry sets it apart from other similar compounds.
Biological Activity
Overview of Einecs 282-664-3
Chemical Identity:
- Name: Lead and its compounds
- EINECS Number: 282-664-3
- CAS Number: 7439-92-1
Lead is a heavy metal known for its toxicity and potential to cause various health issues in humans and environmental organisms. Its compounds have been widely studied due to their implications in public health and ecological safety.
Toxicological Effects
Lead exposure can lead to various toxicological effects, particularly affecting the nervous system, reproductive system, and developmental processes. The following table summarizes key toxicological findings associated with lead exposure:
| Effect | Description | Source |
|---|---|---|
| Neurotoxicity | Lead exposure is linked to cognitive deficits and behavioral issues in children. | CDC (Centers for Disease Control) |
| Reproductive Toxicity | Suspected of damaging fertility and causing adverse developmental outcomes. | ECHA |
| Aquatic Toxicity | Very toxic to aquatic life; can cause long-term adverse effects in aquatic environments. | ECHA |
Lead exerts its biological effects through several mechanisms:
- Inhibition of Enzymatic Activity: Lead interferes with various enzymes, particularly those involved in heme synthesis, leading to conditions such as anemia.
- Oxidative Stress: It induces oxidative stress by generating reactive oxygen species (ROS), which can damage cellular components.
- Neurotransmitter Disruption: Lead affects neurotransmitter release and uptake, contributing to neurobehavioral changes.
Case Study 1: Neurodevelopmental Impact in Children
A study conducted by the CDC highlighted that children exposed to lead showed significant declines in IQ scores and increased behavioral problems. The study tracked children from birth to adolescence, revealing that even low levels of lead exposure could have lasting impacts on cognitive development.
Case Study 2: Environmental Impact on Aquatic Life
Research published in Environmental Science & Technology demonstrated that lead concentrations in water bodies led to significant mortality rates in fish species. The study assessed the long-term ecological effects of lead contamination, emphasizing the need for stringent regulations.
Regulatory Status
The regulatory landscape surrounding this compound reflects its recognized risks:
- REACH Registration: Under the REACH regulation, lead is classified as a substance of very high concern due to its toxicity.
- Environmental Regulations: It is subject to strict controls regarding its use and disposal to mitigate environmental contamination.
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing and characterizing Einecs 282-664-3 in laboratory settings?
- Methodological Answer: Synthesis should follow documented procedures with strict control of reaction conditions (e.g., temperature, stoichiometry, catalysts). Characterization requires spectroscopic techniques (e.g., NMR, IR, mass spectrometry) and chromatographic purity analysis (HPLC). Experimental details must be thoroughly recorded to enable replication, including raw data and instrument calibration parameters .
Q. Which spectroscopic methods are most effective for confirming the structural identity of this compound?
- Methodological Answer: Combine multiple techniques:
- NMR for molecular framework verification (¹H/¹³C spectra).
- FT-IR for functional group identification.
- X-ray crystallography (if crystalline) for absolute configuration. Cross-validate results with literature data and reference standards to minimize structural misassignment .
Q. How should researchers address discrepancies in reported physicochemical properties (e.g., solubility, stability) of this compound?
- Methodological Answer: Replicate experiments under controlled conditions (e.g., standardized solvents, pH, temperature). Use high-purity reagents and validate measurement tools (e.g., calibrated pH meters, DSC for thermal stability). Compare findings with peer-reviewed studies, and analyze methodological differences (e.g., sample preparation) as potential sources of variation .
Advanced Research Questions
Q. What experimental design strategies optimize the yield and purity of this compound in multi-step syntheses?
- Methodological Answer: Employ factorial design (e.g., response surface methodology) to test variables like reaction time, temperature, and reagent ratios. Use DOE (Design of Experiments) software to identify interactions between factors. Validate optimized conditions through triplicate runs and statistical analysis (ANOVA) to confirm reproducibility .
Q. How can computational modeling (e.g., DFT, MD simulations) enhance the understanding of this compound’s reactivity or intermolecular interactions?
- Methodological Answer: Perform density functional theory (DFT) calculations to predict electronic properties and reaction pathways. Validate models with experimental data (e.g., kinetic studies, spectroscopic shifts). For intermolecular interactions, use molecular dynamics (MD) simulations to explore solvent effects or binding affinities, ensuring force fields are parameterized for the compound’s unique features .
Q. What statistical approaches are appropriate for resolving contradictions in toxicological or environmental impact data for this compound?
- Methodological Answer: Apply meta-analysis to aggregate data from heterogeneous studies, weighting results by sample size and methodology rigor. Use sensitivity analysis to assess outlier influence. For in-house data, employ Bayesian statistics to incorporate prior evidence, or non-parametric tests (e.g., Mann-Whitney U) if assumptions of normality are violated .
Q. How can researchers ensure methodological rigor when studying this compound’s catalytic or mechanistic roles in novel reactions?
- Methodological Answer: Design control experiments to isolate the compound’s role (e.g., kinetic isotope effects, radical trapping). Use in-situ spectroscopic monitoring (e.g., Raman, UV-Vis) to track intermediate formation. Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate hypotheses and avoid overgeneralization .
Methodological Best Practices
- Replication : Document all experimental parameters (e.g., humidity, light exposure) to enable independent verification. Use open-access platforms to share raw data and analytical workflows .
- Data Triangulation : Combine quantitative (e.g., chromatographic purity) and qualitative (e.g., spectral matches) data to strengthen conclusions .
- Ethical Compliance : Adhere to institutional guidelines for hazardous material handling and data integrity. Disclose conflicts of interest in publications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
